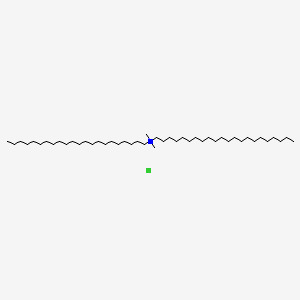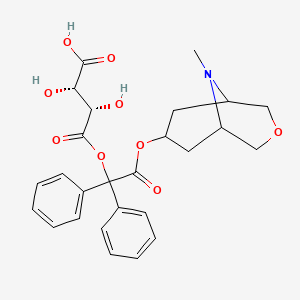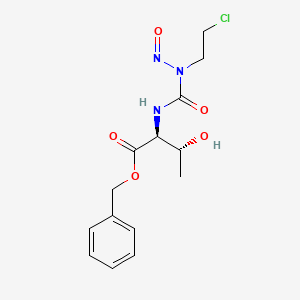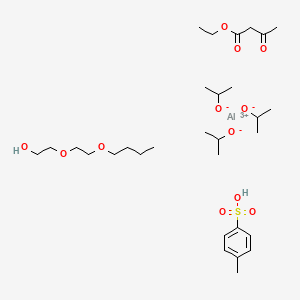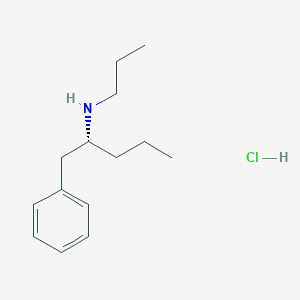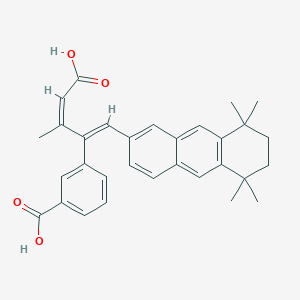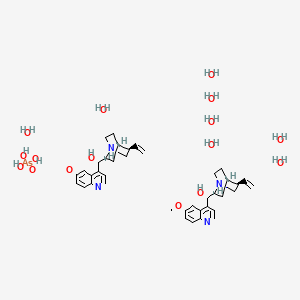
Quinine Arsenate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinine Arsenate is a chemical compound that combines the antimalarial properties of quinine with the toxic effects of arsenate Quinine, an alkaloid derived from the bark of the cinchona tree, has been used for centuries to treat malaria Arsenate, on the other hand, is a form of arsenic that can be toxic to living organisms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Quinine Arsenate typically involves the reaction of quinine with arsenic acid. The process requires precise control of reaction conditions, including temperature, pH, and concentration of reactants. The reaction can be represented as follows:
[ \text{Quinine} + \text{Arsenic Acid} \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a stable form.
Análisis De Reacciones Químicas
Types of Reactions: Quinine Arsenate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms, potentially altering its biological activity.
Substitution: Substitution reactions can occur, where one or more atoms in the compound are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce quinine N-oxide, while reduction could yield dihydroquinine derivatives.
Aplicaciones Científicas De Investigación
Quinine Arsenate has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a standard for analytical methods.
Biology: Studied for its effects on cellular processes and its potential as a tool for investigating biological pathways.
Medicine: Explored for its antimalarial properties and potential use in combination therapies for resistant strains of malaria.
Industry: Utilized in the development of new materials and as a component in certain industrial processes.
Mecanismo De Acción
The mechanism of action of Quinine Arsenate involves multiple pathways:
Antimalarial Activity: Quinine interferes with the parasite’s ability to break down and digest hemoglobin, leading to the accumulation of toxic heme and the death of the parasite.
Toxic Effects: Arsenate disrupts cellular processes by inhibiting enzymes involved in energy production and DNA synthesis.
Comparación Con Compuestos Similares
Quinine: An alkaloid with antimalarial properties, but without the toxic effects of arsenate.
Arsenate Compounds: Include arsenic trioxide and arsenic pentoxide, which have different chemical properties and applications.
Uniqueness: Quinine Arsenate is unique due to its combination of antimalarial and toxic properties, making it a valuable compound for specific research and industrial applications.
Propiedades
Número CAS |
549-59-7 |
|---|---|
Fórmula molecular |
C40H67AsN4O16 |
Peso molecular |
934.9 g/mol |
Nombre IUPAC |
arsoric acid;(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;octahydrate |
InChI |
InChI=1S/2C20H24N2O2.AsH3O4.8H2O/c2*1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;2-1(3,4)5;;;;;;;;/h2*3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;(H3,2,3,4,5);8*1H2/t2*13-,14-,19-,20+;;;;;;;;;/m00........./s1 |
Clave InChI |
CDTWVNODIPITIB-QLOUZFAJSA-N |
SMILES isomérico |
COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)O.COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)O.O.O.O.O.O.O.O.O.O[As](=O)(O)O |
SMILES canónico |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.O.O.O.O.O.O.O.O.O[As](=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


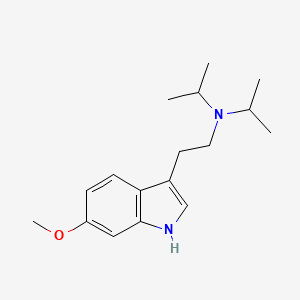

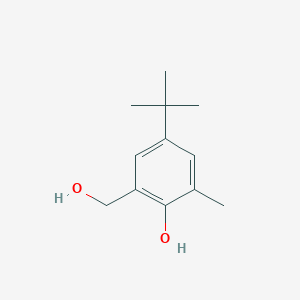
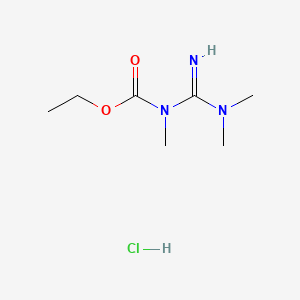
![3-(5-anilino-2-methoxy-4-methylphenyl)-3-[4-(N-ethyl-4-methylanilino)-2-hydroxyphenyl]-2-benzofuran-1-one;sulfuric acid](/img/structure/B12776148.png)


